Metavert
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1841125-91-4 |
|---|---|
Molecular Formula |
C16H14N4O4 |
Molecular Weight |
326.31 g/mol |
IUPAC Name |
N-hydroxy-4-[5-(4-methoxyanilino)-1,3,4-oxadiazol-2-yl]benzamide |
InChI |
InChI=1S/C16H14N4O4/c1-23-13-8-6-12(7-9-13)17-16-19-18-15(24-16)11-4-2-10(3-5-11)14(21)20-22/h2-9,22H,1H3,(H,17,19)(H,20,21) |
InChI Key |
TWABKXHHSQCZPI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NN=C(O2)C3=CC=C(C=C3)C(=O)NO |
Origin of Product |
United States |
Synthetic Methodologies and Derivative Development for Metavert
Chemical Synthesis Pathways of Metavert
Design and Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Studies
The exploration of this compound's therapeutic potential has involved the design and synthesis of numerous analogues. This process is fundamental to Structure-Activity Relationship (SAR) studies, which aim to understand how modifications to the chemical structure of a compound affect its biological activity nih.govnih.gov. Several analogues of this compound have been synthesized and evaluated. Studies have reported on compounds such as CSME-188543 and CSME-185643, which showed significant anti-survival effects in cancer cells within the low 100 nanomolar range nih.gov. Another study investigating this compound in ovarian cancer research described the design and synthesis of four dual inhibitors: this compound, APCS-540, APCS-643, and APCS-644 nih.gov. These analogues were tested to compare their effectiveness, and APCS-540 was identified as being particularly effective against ovarian cancer cells compared to other this compound analogues nih.gov. The structures of these analogues have been presented in research figures to highlight the chemical variations explored in SAR studies nih.govnih.gov.
The synthesis of these analogues allows for a systematic investigation into which parts of the this compound molecule are essential for its activity and how modifications can enhance potency or selectivity. This iterative process of design, synthesis, and biological evaluation is a cornerstone of medicinal chemistry and drug discovery nih.govnih.gov.
Research findings on the anti-survival effects of this compound and some analogues in cancer cells are summarized in the table below, based on available data:
| Compound | Activity Observed | Concentration Range (if specified) | Reference |
| This compound | Decreased cancer cell survival | Dose-dependent | nih.govnih.govresearchgate.net |
| CSME-188543 | Significant anti-survival effect | Low 100 nanomolar range | nih.gov |
| CSME-185643 | Significant anti-survival effect | Low 100 nanomolar range | nih.gov |
| APCS-540 | Significant anti-survival effect | Dose-dependent, particularly potent | nih.gov |
| APCS-643 | Significant anti-survival effect | Dose-dependent | nih.gov |
| APCS-644 | Significant anti-survival effect | Dose-dependent | nih.gov |
Development of Chemical Probes Derived from this compound for Molecular Target Engagement
Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling researchers to investigate the target's function in biological systems and validate its role in disease nih.govthermofisher.compromega.co.uk. Demonstrating that a chemical probe engages its intended target within living systems is critical for confirming the probe's mechanism of action and the relevance of the target chemicalprobes.orgnih.gov.
This compound functions as a dual inhibitor of GSK3B and HDACs nih.govnih.govresearchgate.netjcancer.orgresearchgate.netresearchgate.net. Studies have employed techniques to confirm this compound's binding and engagement with these targets. Computer-based modeling and surface plasmon resonance (SPR) have been utilized to validate this compound's binding to HDAC nih.gov. SPR studies have confirmed the binding of this compound to both GSK3B and HDAC targets nih.gov. Furthermore, immunofluorescence techniques have been used to demonstrate the cellular impact of this compound on its targets, showing increased cellular protein expression of phosphorylated GSK3B (p-GSK-3β) and acetylated Histone H3 Lysine (B10760008) 9 (ace-H3K9) researchgate.net. These observations are consistent with the inhibitory effects of this compound on GSK3B and HDACs, respectively, and were shown to reproduce the effects seen with known inhibitors of these enzymes, Tideglusib (a GSK3B inhibitor) and SAHA (a pan-HDAC inhibitor) researchgate.net. These experimental approaches provide evidence for the molecular target engagement of this compound in cellular contexts.
The use of such methods to confirm target engagement is a crucial step in validating the biological effects observed with this compound and its analogues, ensuring that the phenotypic changes are a direct result of the compound interacting with its intended targets promega.co.ukchemicalprobes.org.
Molecular Mechanisms of Action and Intracellular Pathway Modulation by Metavert
Glycogen (B147801) Synthase Kinase-3 Beta (GSK3-β) Inhibition by Metavert
GSK3-β is a serine/threonine protein kinase involved in numerous cellular pathways, including those regulating metabolism, cell signaling, proliferation, and apoptosis. mdpi.comscielo.br It is often found to be highly expressed and active in certain cancers, contributing to proliferation and resistance to apoptosis. the-hospitalist.orgmdedge.commdpi.com
Molecular Recognition and Binding Dynamics
This compound has been shown to bind to GSK3-β. nih.govnih.gov Biophysical studies using surface plasmon resonance have confirmed this interaction. nih.govnih.gov While the affinity of this compound for GSK3-β is reported to be in the micromolar range, the dissociation rate is relatively slow, suggesting a longer residence time at the binding site. nih.gov This prolonged binding is thought to contribute to its inhibitory effects. nih.gov GSK3-β typically requires primed phosphorylation of its substrates for activity and its own activity is regulated by phosphorylation at specific residues, such as inhibition by phosphorylation at Ser-9. scielo.bruniprot.org Inhibitors can compete with ATP for the binding site on GSK3-β. researchgate.net
Research Finding: Biophysical studies confirm this compound binds to GSK3-β with micromolar affinity, exhibiting a slow dissociation rate. nih.gov
Downstream Signaling Cascade Alterations
Inhibition of GSK3-β by this compound leads to alterations in various downstream signaling pathways. One notable effect is the observed increase in β-catenin protein levels in this compound-treated cells. eur.nl GSK3-β is a key component of the Wnt/β-catenin pathway, where it typically phosphorylates β-catenin, targeting it for degradation. uniprot.org Inhibition of GSK3-β prevents this phosphorylation, leading to β-catenin accumulation. eur.nl While the Wnt/β-catenin pathway is complex and can have varied roles, the increase in β-catenin suggests modulation of this signaling cascade by this compound. eur.nl Additionally, this compound has been shown to decrease the phosphorylation/activation levels of STAT3 and p65 of NF-κB in pancreatic cancer cells. nih.gov These transcription factors are involved in regulating cytokine production and promoting tumor progression. nih.gov
Research Finding: this compound treatment increases β-catenin protein levels and decreases phosphorylation/activation of STAT3 and NF-κB (p65). nih.goveur.nl
Histone Deacetylase (HDAC) Inhibition by this compound
Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins. oncotarget.com This deacetylation can lead to chromatin condensation, affecting gene expression. oncotarget.com HDACs are involved in various cellular processes, and their dysregulation is linked to cancer development and progression, including promoting epithelial-mesenchymal transition (EMT) and metastasis. oncotarget.comresearchgate.netresearchgate.net
Specificity Towards HDAC Isoforms and Chromatin Modulation
This compound is described as an inhibitor of HDACs, specifically targeting classes I and II. nih.gov The intended effect of this compound's HDAC inhibition is to interfere with processes like EMT. nih.govresearchgate.net HDACs, particularly HDAC1 and HDAC2, have been shown to bind to gene promoters, such as the CDH1 (E-cadherin) promoter, influencing gene expression and EMT. researchgate.netresearchgate.net Inhibition of HDACs can lead to increased histone acetylation, promoting a more relaxed chromatin structure and potentially increasing gene transcription. oncotarget.com
Research Finding: this compound is intended to inhibit HDAC classes I and II. nih.gov HDACs, including HDAC1 and HDAC2, are known to bind to promoters like CDH1, affecting gene expression and EMT. researchgate.netresearchgate.net
Transcriptional and Epigenetic Reprogramming
By inhibiting HDACs, this compound influences the acetylation status of histones, which in turn can lead to changes in gene expression. oncotarget.com This modulation of histone acetylation contributes to epigenetic reprogramming. oncotarget.comnews-medical.net Epigenetic reprogramming involves changes in gene expression without alterations to the underlying DNA sequence, often driven by modifications like histone acetylation and DNA methylation. mdpi.comnews-medical.net Research indicates that this compound decreases markers associated with epithelial-to-mesenchymal transition (EMT), a process involving significant transcriptional and epigenetic changes that promote cell migration and invasion. nih.govnih.govresearchgate.net This suggests that this compound's HDAC inhibitory activity contributes to reversing or preventing the epigenetic reprogramming associated with EMT.
Research Finding: this compound decreases markers of epithelial-to-mesenchymal transition (EMT), a process involving transcriptional and epigenetic changes. nih.govnih.govresearchgate.net
Concerted Action of Dual GSK3-β/HDAC Inhibition
The dual inhibition of both GSK3-β and HDACs by this compound appears to exert a concerted action that is more potent than inhibiting either enzyme family alone. nih.govthe-hospitalist.orgmdedge.com This synergistic effect has been observed in studies evaluating cell survival and other cellular processes. nih.govnih.gov The rationale behind this dual targeting is that GSK3-β and HDACs are both involved in pathways that promote cancer, and inhibiting them simultaneously can lead to a more effective disruption of these processes. nih.govnih.govmdpi.com For instance, while GSK3-β inhibition alone might sometimes enhance EMT, the concurrent inhibition of HDACs by this compound is designed to counteract this by interfering with HDAC-driven EMT processes. nih.govresearchgate.net The combined action influences multiple signaling cascades and epigenetic landscapes, leading to a broader impact on cellular behavior compared to single-target inhibition. nih.govnih.govmdpi.com
Research Finding: Dual inhibition of GSK3-β and HDACs by this compound shows a more potent effect on cancer cell survival compared to inhibiting either target alone. nih.govthe-hospitalist.orgmdedge.com This concerted action aims to counteract pro-cancer pathways influenced by both enzyme families. nih.govresearchgate.net
Synergistic Effects on Cellular Viability and Proliferation
This compound has demonstrated significant synergistic effects when combined with standard chemotherapeutic agents such as gemcitabine (B846), paclitaxel (B517696), and irinotecan (B1672180) in reducing cancer cell survival. nih.govnih.govresearchgate.nethilarispublisher.comlabmedica.comhilarispublisher.comresearchgate.netescholarship.orgsci-hub.seresearchgate.net This synergistic activity has been observed in various cancer cell lines, including those resistant to conventional treatments. For instance, this compound re-sensitized gemcitabine-resistant PDAC cells to gemcitabine. nih.gov The combination of this compound with irradiation or chemotherapy agents resulted in a greater reduction in cell survival compared to the effects of the agents alone. nih.govnih.govresearchgate.netlabmedica.comescholarship.org this compound alone significantly decreased cancer cell survival and increased apoptosis in PDAC cell lines at nanomolar concentrations, without significantly affecting the survival of normal cells. nih.govhilarispublisher.comlabmedica.comhilarispublisher.com
Differential Pathway Modulation Compared to Single-Target Inhibition
The anti-cancer effect of this compound, as a dual inhibitor, has been shown to be more potent than the effect observed when combining individual inhibitors of HDAC-I/II and GSK3B. nih.govhilarispublisher.comhilarispublisher.com This suggests that the specific chemical structure of this compound, simultaneously targeting both enzymes within a single molecule, may lead to a more effective modulation of downstream pathways compared to the additive effects of separate inhibitors. While GSK3B inhibition alone can sometimes enhance epithelial-mesenchymal transition (EMT), the dual inhibition by this compound appears to counteract this effect by also blocking HDACs, which are involved in promoting EMT. nih.govmdpi.comresearchgate.net
This compound's Influence on Key Cellular Processes
Beyond its direct impact on cell viability, this compound influences several key cellular processes crucial for cancer progression and metastasis.
Regulation of Epithelial-Mesenchymal Transition (EMT) Markers
EMT is a process by which epithelial cells acquire mesenchymal characteristics, enhancing their motility and invasiveness. oatext.commdpi.com this compound has been shown to decrease the expression of markers associated with EMT. nih.govnih.govresearchgate.netzymewire.commdpi.comhilarispublisher.comlabmedica.comhilarispublisher.comsci-hub.se This reduction in EMT markers correlates with a decreased ability of cancer cells to migrate and invade. nih.govhilarispublisher.comhilarispublisher.comsci-hub.se
Table 1: Effect of this compound on EMT Markers
| Marker | Effect of this compound Treatment | Reference |
| EMT markers | Decreased expression | nih.govnih.govresearchgate.netzymewire.commdpi.comhilarispublisher.comlabmedica.comhilarispublisher.comsci-hub.se |
| Migration | Reduced/Prevented | nih.govhilarispublisher.comhilarispublisher.comsci-hub.se |
| Invasion | Prevented | zymewire.comsci-hub.se |
Modulation of Cellular Stemness Characteristics
Cancer stem cells are a subpopulation of cancer cells with self-renewal properties and the ability to initiate tumor growth and contribute to treatment resistance. This compound treatment has been shown to reduce the expression of cancer stemness markers. nih.govnih.govresearchgate.netzymewire.commdpi.comhilarispublisher.comlabmedica.com
Table 2: Effect of this compound on Cancer Stemness Markers
| Marker | Effect of this compound Treatment | Reference |
| Sox2 | Decreased mRNA level | nih.govresearchgate.net |
| CD133 | Decreased mRNA level | nih.govresearchgate.net |
| Nanog | Decreased mRNA level | nih.govresearchgate.net |
| CD44 | Decreased level | nih.govresearchgate.net |
Reprogramming of Cellular Metabolic Pathways, including Glucose Metabolism
Cancer cells often exhibit altered metabolic pathways, a phenomenon known as the Warburg effect, characterized by increased glucose uptake and lactate (B86563) production. nih.govjcancer.org this compound has been observed to normalize glucose metabolism in cancer cells. nih.govnih.govresearchgate.netlabmedica.comescholarship.orgjcancer.orgd-nb.infofrontiersin.org Specifically, this compound decreased glucose oxidation in the TCA cycle and increased the accumulation of glycogen. nih.gov This suggests a shift in glucose utilization, potentially diverting it towards glycogen synthesis rather than solely for energy production and building blocks for proliferation. nih.gov this compound treatment may also promote the use of alternative energy sources, such as fatty acids, and has been associated with an increase in the number of mitochondria. nih.gov
Table 3: Effect of this compound on Glucose Metabolism
| Metabolic Parameter | Effect of this compound Treatment | Reference |
| Glucose Oxidation (TCA cycle) | Decreased | nih.gov |
| Intracellular Glycogen | Increased accumulation | nih.gov |
| Glucose Uptake | Increased | nih.gov |
| Extracellular Lactic Acid | Decreased | nih.gov |
| Mitochondrial Number | Increased | nih.gov |
| Warburg Effect | Reverses outcomes | nih.gov |
Investigating the Role of Wnt/β-Catenin Signaling Upon this compound Treatment
The Wnt/β-catenin signaling pathway plays a significant role in both development and cancer. nih.govmdpi.com While inhibition of GSK3B can potentially activate Wnt/β-catenin signaling by preventing the degradation of β-catenin, studies on this compound have revealed an unexpected increase in β-catenin protein levels in treated cells. eur.nl The extent to which Wnt/β-catenin signaling contributes to this compound-mediated cancer cell killing remains an area requiring further investigation. eur.nl
Mechanisms of Therapeutic Sensitization and Resistance Abrogation
Therapeutic resistance remains a significant challenge in cancer treatment, often leading to disease relapse. nih.gov Cancer cells can develop resistance through various mechanisms, including reduced drug uptake, increased drug efflux, activation of alternative signaling pathways, enhanced DNA repair, and the acquisition of cancer stem cell-like properties. nih.govfrontiersin.orgmdpi.com this compound's ability to act as a dual inhibitor positions it as a potential agent to counteract some of these resistance mechanisms. nih.govlabmedica.commdpi.com
Overcoming Endogenous Cellular Resistance Mechanisms
This compound has been shown to address endogenous cellular resistance mechanisms through its dual inhibitory activity. Inhibition of GSK3β, a kinase involved in numerous cellular processes including proliferation and apoptosis resistance, and HDACs, enzymes that regulate gene expression through histone modification, allows this compound to interfere with pathways that contribute to resistance. nih.govlabmedica.commdpi.com
Research using human PDAC organoids has indicated that this compound treatment can downregulate the expression of cancer stem cell markers, such as CD44 and SOX2, which are associated with epithelial-mesenchymal transition (EMT) and chemotherapy resistance. nih.gov EMT is a process by which cancer cells acquire migratory and invasive properties, contributing to metastasis and drug resistance. mdpi.com By interfering with EMT markers, this compound may reduce the population of resistant, stem-cell like cancer cells. nih.gov
Furthermore, studies suggest that this compound may influence metabolic reprogramming in cancer cells, a hallmark that can contribute to therapeutic resistance. labmedica.comfrontiersin.org this compound has been shown to normalize glucose metabolism in PDAC cells, which could impact their ability to evade treatment. labmedica.com
Synergistic Interactions with Established Therapeutic Modalities
This compound has demonstrated synergistic effects when combined with several standard chemotherapy agents used in the treatment of PDAC. Studies using human PDAC organoids have shown that this compound combined with gemcitabine, irinotecan, 5FU, oxaliplatin, and paclitaxel resulted in synergistic anti-tumor effects. nih.govresearchgate.netresearchgate.net
The synergistic interaction with irinotecan was particularly notable in Classical-subtype PDAC organoids, leading to increased apoptosis and autophagy. nih.govresearchgate.net Transcriptomic analysis revealed that the combination of this compound and irinotecan was associated with the enrichment of TP53 pathways. nih.govresearchgate.net This suggests that the combination may be effective in targeting specific molecular profiles within PDAC. nih.gov
Data from studies using PDAC cell lines and mouse models also support the synergistic potential of this compound. This compound increased the killing of drug-resistant PDAC cells by paclitaxel and gemcitabine. labmedica.com In mouse studies, this compound was found to significantly boost the positive effects of radiation and two commonly used chemotherapy agents, increasing the survival rate in one study by approximately 50%. drugtargetreview.com
The observed synergy may be attributed to this compound's ability to target pathways that compensate for the effects of conventional chemotherapy or contribute to resistance development. For instance, GSK3β inhibitors have been shown to activate the WNT/β-catenin pathway, which can regulate the expression of CYP2E, an enzyme potentially involved in irinotecan resistance. nih.gov By inhibiting both GSK3β and HDACs, this compound may disrupt multiple pro-survival and resistance mechanisms simultaneously, enhancing the effectiveness of co-administered agents. nih.govlabmedica.commdpi.com
The differential synergistic effects observed in different PDAC subtypes (Basal-like vs. Classical-like) highlight the potential for using transcriptomic signatures as biomarkers to guide the use of this compound as a single agent or in combination therapies. nih.govresearchgate.net this compound alone showed greater potency in Basal-like organoids, while the combination with irinotecan was more synergistic in Classical-subtype organoids. nih.govresearchgate.netresearchgate.net
Data Table: Synergistic Interactions of this compound with Chemotherapeutics in Human PDAC Organoids
| Chemotherapeutic Agent | Interaction with this compound in hPDOs | Notes |
| Gemcitabine | Synergistic | |
| Irinotecan | Synergistic (especially in Classical subtype) | Increased apoptosis and autophagy in combination. |
| 5FU | Synergistic | |
| Oxaliplatin | Synergistic | |
| Paclitaxel | Synergistic |
Biological Activity and Mechanistic Efficacy in Preclinical Research Models
In Vitro Assessment of Metavert's Biological Activity
In vitro studies using both conventional 2D cell cultures and more complex 3D organoid models have provided insights into this compound's direct effects on cancer cells and its selectivity.
Studies utilizing 2D cultures of pancreatic cancer cell lines have demonstrated that this compound significantly reduces cancer cell survival in a dose-dependent manner. idrblab.netresearchgate.netbiorxiv.orgguidetopharmacology.org Specific PDAC cell lines, including BxPC3, MIA PaCa-2, and HPAF-II, have shown decreased survival upon exposure to this compound. idrblab.netresearchgate.netbiorxiv.orgguidetopharmacology.org HPAF-II cells were observed to be more sensitive to this compound compared to BxPC-3 and MIA PaCa-2 cell lines. idrblab.net The anti-cancer effect of this compound in these cell lines was found to be more potent than the effect of combining independent inhibitors of HDAC and GSK3B. idrblab.netresearchgate.netbiorxiv.orgresearchgate.net
Beyond cell survival, this compound treatment in 2D cell cultures has been shown to decrease markers associated with epithelial to mesenchymal transition (EMT) and cancer stemness. idrblab.netresearchgate.netbiorxiv.orgresearchgate.netidrblab.netidrblab.net Furthermore, this compound effectively prevented the migration of cancer cells in these in vitro settings. idrblab.netresearchgate.netbiorxiv.orgresearchgate.netidrblab.netidrblab.net this compound has also demonstrated the ability to sensitize PDAC cells to standard chemotherapy agents like gemcitabine (B846) and paclitaxel (B517696), indicating a potential for synergistic effects in combination therapies. nih.govidrblab.netresearchgate.netbiorxiv.orgguidetopharmacology.orgresearchgate.netidrblab.netidrblab.netresearchgate.net
The following table summarizes representative data on this compound's effect on cell survival in different PDAC cell lines:
| Cell Line | Effect on Survival | Reference |
| BxPC3 | Decreased (dose-dependent) | idrblab.netresearchgate.netbiorxiv.orgguidetopharmacology.org |
| MIA PaCa-2 | Decreased (dose-dependent) | idrblab.netresearchgate.netbiorxiv.orgguidetopharmacology.org |
| HPAF-II | Decreased (dose-dependent), more sensitive than BxPC3 and MIA PaCa-2 | idrblab.netresearchgate.netbiorxiv.orgguidetopharmacology.org |
A crucial aspect of preclinical evaluation is assessing a compound's selectivity for cancer cells over normal, non-transformed cells. Studies have indicated that this compound exhibits selectivity. idrblab.netresearchgate.netbiorxiv.orgresearchgate.net At concentrations that were effective in reducing the survival of PDAC cell lines, this compound did not significantly affect the survival of human non-cancer pancreatic ductal HPDE6 cells or normal hepatocytes. idrblab.netresearchgate.netbiorxiv.orgresearchgate.net This suggests a differential toxicity profile favoring cancer cells in these in vitro models.
Advanced Three-Dimensional (3D) Cellular Systems
To better recapitulate the in vivo tumor microenvironment and assess therapeutic response, preclinical research has increasingly utilized 3D cellular systems, such as patient-derived organoids (PDOs). This compound has been evaluated in these more complex models.
This compound has been tested in human Patient-Derived Organoids (hPDOs) generated from PDAC patients. nih.gov These hPDO models provide a more physiologically relevant system compared to 2D cell lines, retaining key characteristics of the original tumors. The hPDOs used in these studies were characterized using advanced molecular profiling techniques, including RNA sequencing and whole exome sequencing, to understand their genetic and transcriptomic landscapes. nih.gov A study involved treating thirty-six hPDOs with this compound alone or in combination with standard cytotoxic agents. nih.gov
Molecular subtyping of PDAC has revealed distinct classifications, such as Basal-like and Classical-like subtypes, which can influence therapeutic response. Studies using hPDOs have investigated subtype-specific sensitivities to this compound. nih.gov It was observed that Basal-subtype hPDOs were relatively more sensitive to this compound when used as a single agent compared to Classical-subtype hPDOs. nih.gov However, when this compound was combined with irinotecan (B1672180), synergy was specifically observed in Classical-subtype hPDOs. nih.gov This suggests that the efficacy of this compound, particularly in combination therapies, may be influenced by the molecular subtype of the tumor.
Mechanistic investigations in organoid systems have explored how this compound exerts its effects. The combination of this compound with irinotecan in Classical-subtype hPDOs was shown to induce increased levels of both apoptosis and autophagy. nih.gov Apoptosis, or programmed cell death, and autophagy, a cellular self-degradation process, are critical pathways involved in the cellular response to stress and therapeutic agents. The induction of these processes by this compound, particularly in combination with chemotherapy in a subtype-specific manner, highlights key mechanisms contributing to its anti-tumor activity in 3D preclinical models. This compound alone has also been reported to induce apoptosis in 2D PDAC cell lines. nih.govidrblab.netresearchgate.netbiorxiv.orgguidetopharmacology.org
In Vivo Preclinical Studies in Genetically Engineered Animal Models
Genetically engineered mouse models, such as the KPC (KrasLSL.G12D/+; Tp53LSL.R172H/+; Pdx-1-Cre) mouse model, are widely used in pancreatic cancer research due to their ability to recapitulate the progression and characteristics of human PDAC nih.govthe-hospitalist.org. These models provide a relevant platform for evaluating the in vivo efficacy of potential therapeutic agents like this compound. Preclinical in vivo studies are essential for understanding how a compound interacts within a complex biological system and predicting its potential effects in humans news-medical.netlabforward.io.
Studies utilizing KPC mice and mice bearing syngeneic PDAC tumors have demonstrated significant effects of this compound on tumor progression and metastasis nih.govnih.govthe-hospitalist.orgresearchgate.net. Administration of this compound has been shown to significantly increase the survival times of mice in both models nih.govnih.gov. This compound treatment resulted in slowed primary tumor growth and effectively prevented tumor metastasis nih.govnih.govresearchgate.netthe-hospitalist.org.
In KPC mice, this compound treatment led to a significant increase in survival nih.govthe-hospitalist.org. One study reported that at 6 months, all control mice had died, while 42% of this compound-treated mice were still alive, indicating approximately a 50% increase in survival rate the-hospitalist.orgdrugtargetreview.com. Tumor shrinkage was also observed in this compound-treated KPC mice the-hospitalist.org. Furthermore, this compound treatment in KPC mice completely prevented metastasis to the liver nih.gov.
Data from these studies highlight this compound's ability to impede the aggressive progression of PDAC in relevant in vivo models.
| Study Model | Effect on Survival Time | Effect on Tumor Growth | Effect on Metastasis |
| KPC Mice | Significantly increased nih.govnih.govthe-hospitalist.org | Slowed nih.govnih.govthe-hospitalist.org | Prevented nih.govnih.govresearchgate.netthe-hospitalist.org |
| Mice with Syngeneic Tumors | Significantly increased nih.govnih.gov | Slowed nih.govnih.gov | Prevented nih.govnih.gov |
The tumor microenvironment (TME) plays a crucial role in cancer progression, metastasis, and resistance to therapy nih.govaccscience.comresearchgate.net. It is composed of various cell types, including immune cells, fibroblasts, and endothelial cells, along with the extracellular matrix and signaling molecules nih.gov. Modulating the TME is an emerging strategy in cancer treatment nih.gov.
Preclinical studies with this compound have investigated its effects on the TME in PDAC models. This compound administration in mice led to a significant decrease in the infiltration of tumor-associated macrophages (TAMs) nih.govnih.govamegroups.org. TAMs are a key component of the immunosuppressive TME in PDAC and are associated with tumor growth, progression, and metastasis nih.govmdpi.com.
Furthermore, this compound treatment resulted in decreased blood levels of pro-tumorigenic cytokines nih.govnih.govresearchgate.netamegroups.org. Cytokines in the TME can influence immune cell function and contribute to creating an immunosuppressive environment that supports tumor growth and spread mdpi.comthno.org.
Research also suggests that this compound may influence the phenotype of TAMs. While most TAMs in the PDAC TME are M2-polarized, which is linked to immunosuppression and pro-tumor effects, this compound has been indicated to facilitate the conversion of oncogenic M2 TAMs to the anticancer M1 phenotype in a mouse model researchgate.netjcancer.org. This shift in TAM polarization could contribute to the observed anti-tumor effects of this compound by promoting a more favorable immune response within the TME researchgate.netjcancer.org.
This compound has also been shown to normalize glucose metabolism in PDAC cells nih.govnih.govjcancer.org. Altered glucose metabolism is a hallmark of cancer and contributes to the unique metabolic crosstalk within the TME researchgate.net.
| TME Component | This compound's Modulatory Effect (In Vivo) |
| Tumor-Associated Macrophages (TAMs) | Decreased infiltration nih.govnih.govamegroups.org, Facilitated conversion from M2 to M1 phenotype researchgate.netjcancer.org |
| Cytokines (Blood Levels) | Decreased levels of pro-tumorigenic cytokines nih.govnih.govresearchgate.netamegroups.org |
| Cancer Cell Metabolism | Normalized glucose metabolism in PDAC cells nih.govnih.govjcancer.org |
These findings collectively suggest that this compound's efficacy in preclinical models is not solely due to direct effects on cancer cells but also involves favorable modulation of the tumor microenvironment, particularly by influencing immune cell populations like TAMs and altering metabolic profiles.
Advanced Research Methodologies and Analytical Approaches in Metavert Studies
Quantitative Cell-Based Assays for Biological Activity Assessment
Quantitative cell-based assays are fundamental in Metavert research to determine its effects on cell behavior, such as survival and proliferation. The MTT assay is a commonly used method to measure cell survival and viability in response to this compound treatment nih.govnih.goveur.nlnih.govoncotarget.com. This colorimetric assay provides a quantitative measure of metabolic activity, which correlates with the number of viable cells. Another assay employed is the CellTiter-Glo 3D cell viability assay, particularly for studies involving organoids nih.gov. Crystal violet staining has also been used to assess cell viability nih.gov.
These assays allow for the determination of half-maximal inhibitory concentration (IC50) values, representing the concentration of this compound required to inhibit cell survival by 50% nih.govnih.govoncotarget.com. Studies have shown that this compound can decrease the survival of various cancer cell lines dose-dependently nih.gov. For instance, in pancreatic ductal adenocarcinoma (PDAC) cell lines, this compound demonstrated anti-cancer effects at doses as low as 300 nM to 1 μM, depending on the cell line nih.gov.
Furthermore, cell-based assays are used to evaluate the synergistic effects of this compound in combination with other therapeutic agents. The combination index (CI) values, calculated using software like CalcuSyn, are utilized to determine if the interaction between this compound and other drugs is synergistic, additive, or antagonistic oncotarget.com. Research has indicated that this compound can exhibit synergistic effects when combined with standard cytotoxics such as gemcitabine (B846), irinotecan (B1672180), 5-FU, oxaliplatin, and paclitaxel (B517696) in PDAC organoids nih.govresearchgate.net.
An example of quantitative data from cell-based assays is the reduction in cell survival observed with increasing concentrations of this compound in different cancer cell lines. While specific IC50 values can vary depending on the cell line and experimental conditions, studies consistently report a dose-dependent decrease in cancer cell viability nih.govnih.gov.
Molecular and Cellular Biochemistry Techniques
Molecular and cellular biochemistry techniques are crucial for dissecting the mechanisms by which this compound exerts its effects. These techniques allow researchers to analyze changes in protein expression, post-translational modifications, DNA integrity, and cellular processes like migration and invasion nih.govresearchgate.netfrontiersin.orgnih.gov. Immunoblotting and immunofluorescence are frequently used to visualize and quantify specific proteins within cells researchgate.netresearchgate.net. Real-time PCR is employed to measure the mRNA levels of target genes, providing insight into transcriptional changes induced by this compound researchgate.net.
Protein Expression and Post-Translational Modification Analysis (e.g., Western Blot)
Western blotting is a widely used technique in this compound studies to analyze the expression levels and post-translational modifications of key proteins involved in its mechanism of action and downstream effects nih.govresearchgate.netoncotarget.comfrontiersin.orgnih.govd-nb.infodtic.mil. This method involves separating proteins by gel electrophoresis, transferring them to a membrane, and detecting specific proteins using antibodies.
Studies have utilized Western blotting to examine the impact of this compound on various proteins, including those associated with epithelial-to-mesenchymal transition (EMT) and cancer stemness markers like CD44 and SOX2 nih.govresearchgate.netnih.gov. As a dual inhibitor of GSK3B and HDACs, this compound's effects on these targets and their downstream effectors are frequently analyzed. For instance, Western blotting has shown that this compound treatment can lead to an increase in β-catenin protein levels, consistent with GSK3B inhibition nih.gov. Changes in histone acetylation, a marker of HDAC inhibition, are also assessed using Western blotting nih.gov. Other proteins analyzed include phosphorylated GSK3B (Serine 9), c-PARP, LC3-II, p-MLKL, ANLN, E-cadherin, N-cadherin, Vimentin, Snail, TGF-β, EGFR, phosphorylated EGFR, and cMyc nih.govnih.govoncotarget.comfrontiersin.orgnih.gov.
Immunofluorescence assay, often combined with confocal imaging, is another technique used to visualize the localization and expression of proteins within cultured cells nih.gov. This provides spatial information about protein distribution that complements Western blot analysis.
DNA Fragmentation and Cell Death Pathway Characterization
Characterizing the mechanisms of cell death, particularly apoptosis, is a significant aspect of this compound research. DNA fragmentation is a hallmark of apoptosis and can be measured using techniques like the Cell Death Detection ELISA Plus kit nih.gov. This assay quantifies the amount of fragmented DNA in cell lysates.
Western blotting is also instrumental in identifying key markers of apoptosis, such as the cleavage of caspase 3 and PARP1 (poly-ADP ribose polymerase) nih.govoncotarget.com. The presence of cleaved forms of these proteins indicates activation of the apoptotic cascade. Studies have shown that this compound can induce apoptosis in cancer cells, as evidenced by increased levels of cleaved caspase 3 and PARP1 nih.govoncotarget.com.
Beyond apoptosis, other forms of cell death, such as autophagy and necroptosis, are also investigated. Autophagy can be monitored by assessing the lipidation of microtubule-associated protein 1 light chain 3 (LC3), resulting in the formation of LC3-II, which is detectable by Western blot nih.gov. Necroptosis is often characterized by the phosphorylation levels of Mixed lineage kinase domain-like protein (p-MLKL), also assessed by Western blot nih.gov. Research indicates that autophagy-mediated apoptosis is a principal mechanism of cell death induced by this compound in some cancer models nih.gov. DNA damage, another factor related to cell fate, can be assessed by examining the phosphorylation of histone 2AX oncotarget.com.
Cellular Migration and Invasion Assays
Cellular migration and invasion are critical processes in cancer progression and metastasis, and these are frequently evaluated in this compound studies. The Matrigel Invasion Assay, typically using Transwell chambers with Matrigel-coated filters, is a standard method to quantify the invasive capacity of cancer cells nih.govfrontiersin.orgpnas.org. In this assay, cells are seeded in the upper chamber, and their ability to migrate through the Matrigel barrier and the pores of the filter towards a chemoattractant in the lower chamber is measured.
Cell migration can be assessed using a similar Transwell setup but without the Matrigel coating frontiersin.org. The number of cells that migrate or invade through the membrane is then quantified, often by staining and counting under a microscope frontiersin.orgpnas.org.
Studies have shown that this compound can significantly reduce cancer cell migration and invasion nih.govhilarispublisher.com. For example, this compound treatment at concentrations as low as 150 nM has been shown to reduce cancer cell migration, with complete prevention at higher concentrations nih.gov.
Here is a table summarizing some reported effects of this compound on cell survival, migration, and invasion based on the search results:
| Cellular Process | Assay Method Used | Observed Effect of this compound | Relevant Snippets |
| Cell Survival | MTT assay, CellTiter-Glo, Crystal violet | Dose-dependent decrease in cancer cell survival; synergistic with cytotoxics | nih.govnih.goveur.nlnih.govoncotarget.com |
| Apoptosis | DNA fragmentation ELISA, Western blot (cleaved caspase 3, PARP1) | Induction of apoptosis | nih.govnih.govoncotarget.com |
| Autophagy | Western blot (LC3-II) | Induction of autophagy | nih.gov |
| Migration | Matrigel Invasion Assay (Transwell) | Reduced cellular migration | nih.govhilarispublisher.comfrontiersin.orgpnas.org |
| Invasion | Matrigel Invasion Assay (Transwell) | Reduced cellular invasion | nih.govhilarispublisher.comfrontiersin.orgpnas.org |
'Omics' Technologies for Comprehensive Biological Profiling
'Omics' technologies, particularly transcriptomics, provide a broad view of the biological changes induced by this compound. These approaches allow for the comprehensive profiling of gene expression and can reveal affected pathways and potential biomarkers nih.govresearchgate.netnih.govresearchgate.net.
Transcriptomic Profiling via RNA Sequencing (RNA-Seq)
RNA sequencing (RNA-Seq) is a powerful technology used in this compound studies to analyze the entire transcriptome, providing quantitative data on gene expression levels nih.govresearchgate.netnih.govresearchgate.net. This technique has been applied to characterize patient-derived organoids and patient samples to understand the transcriptional landscape and how it is altered by this compound treatment nih.govresearchgate.netresearchgate.net.
RNA-Seq data analysis involves several steps, including alignment of sequencing reads to a reference genome, quantification of gene expression, and identification of differentially expressed genes (DEGs) nih.gov. Downstream analysis includes functional enrichment analysis to identify biological pathways and processes that are significantly affected by this compound. For instance, transcriptomic profiling has revealed that this compound treatment can lead to the enrichment of pathways associated with mRNA splicing, DNA repair processes, and TP53 pathways nih.govresearchgate.net.
Transcriptomic signatures (TS) representing sensitivity to this compound, alone or in combination with other drugs, are also evaluated using RNA-Seq data nih.govresearchgate.netresearchgate.net. These signatures can be correlated with molecular subtypes of cancer and clinical characteristics to identify potential predictors of treatment response researchgate.netresearchgate.net. Weighted gene co-expression network analysis (WGCNA) can be used to group genes with similar expression patterns into modules and correlate these modules with phenotypic data nih.gov. Correlation analysis between transcriptomic data and clinical characteristics helps in understanding the clinical relevance of the observed gene expression changes nih.gov.
In addition to large-scale RNA-Seq, real-time PCR is used for targeted analysis of mRNA levels of specific genes of interest, such as cancer stem cell markers researchgate.netnih.gov.
Whole Exome Sequencing for Genetic Characterization of Models
Whole Exome Sequencing (WES) is a powerful technique utilized to sequence the protein-coding regions of the genome, offering insights into genetic variations that may influence the response to compounds like this compound. WES has become more cost-effective, leading to its increased use in investigating germline and somatic mutation landscapes in various contexts, including cancer research plos.orgnih.gov.
In the study of this compound, WES has been applied to genetically characterize model systems such as patient-derived organoids (hPDOs) researchgate.netnih.govnih.gov. By analyzing the exomes of these models, researchers can identify specific genetic alterations present in the organoids used for this compound testing. This genetic information can then be correlated with the observed responses to this compound, either alone or in combination with other agents. For instance, a study characterizing hPDOs with RNASeq and whole exome sequencing treated with this compound and standard cytotoxics provided a genetic backdrop for understanding differential sensitivities researchgate.netnih.govnih.gov. While the search results specifically mention WES being used to characterize the hPDOs, detailed findings directly linking specific exonic mutations identified by WES to this compound response in these models are not explicitly detailed in the provided snippets. However, the application of WES in this context allows for the potential identification of genetic markers that predict sensitivity or resistance to this compound, paving the way for personalized therapeutic strategies.
Integrative Multi-Omics Analysis for Systems-Level Understanding
Integrative multi-omics analysis combines data from multiple "omics" layers, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a comprehensive, systems-level view of biological processes. This approach is crucial for understanding the complex interactions and pathways influenced by a compound like this compound. The field of multi-omics is evolving, with methods for simultaneous analysis across different omics levels becoming increasingly available nih.govmdpi.com.
In this compound research, integrative multi-omics approaches can reveal how the compound impacts various biological layers simultaneously. For example, combining transcriptomic data (RNASeq) with genetic characterization (WES) of hPDOs treated with this compound allows for a more complete picture of the molecular changes induced by the treatment researchgate.netnih.govnih.gov. Such integrated analysis can help identify key pathways and biological processes that are modulated by this compound. While the provided search results highlight the use of RNASeq and WES in conjunction with this compound studies researchgate.netnih.govnih.gov, a fully integrated multi-omics analysis incorporating additional layers (e.g., proteomics, metabolomics) specifically in the context of this compound is not detailed. However, the principle of applying such integrative approaches to this compound research would involve correlating data from different omics platforms to understand its multifaceted effects on cellular systems. Common strategies for multi-omics data integration include correlation analysis, dimensionality reduction techniques, and integrative clustering methods mdpi.com. These methods help in identifying relationships between datasets and capturing major sources of variation.
Bioinformatic and Computational Analysis Techniques
Bioinformatic and computational techniques are indispensable for processing, analyzing, and interpreting the large and complex datasets generated in this compound research, particularly from high-throughput experiments.
Gene Set Enrichment Analysis (GSEA) for Pathway Identification and Characterization
Gene Set Enrichment Analysis (GSEA) is a computational method used to determine whether a predefined set of genes shows statistically significant differences in expression between two biological states gsea-msigdb.orgcd-genomics.comgsea-msigdb.org. This method focuses on the collective behavior of genes within predefined sets (pathways or functional groups) rather than analyzing individual genes in isolation, providing a more robust understanding of underlying biological processes cd-genomics.com.
GSEA has been applied in this compound studies to identify pathways associated with therapeutic response. In research involving this compound and pancreatic ductal adenocarcinoma (PDAC) organoids, GSEA was used to evaluate transcriptomic signatures representing sensitivity to this compound alone or in combination with irinotecan researchgate.netnih.govnih.gov. This analysis revealed that this compound-sensitive samples were enriched for pathways related to mRNA splicing and DNA repair processes researchgate.netnih.govnih.gov. Conversely, samples sensitive to the combination of this compound and irinotecan showed enrichment for TP53 pathways researchgate.netnih.govnih.gov.
The application of GSEA in these studies provides valuable insights into the molecular mechanisms through which this compound exerts its effects and how these mechanisms are altered in combination therapies. The identification of enriched pathways helps in understanding the broader biological context of this compound's activity and can point towards potential biomarkers of response.
An example of GSEA findings in this compound studies could be represented in a table format:
| Treatment Combination | Enriched Pathways (this compound-Sensitive Samples) | Enriched Pathways (this compound + Irinotecan-Sensitive Samples) |
| This compound alone | mRNA splicing, DNA repair processes researchgate.netnih.govnih.gov | Not applicable |
| This compound + Irinotecan | Not applicable | TP53 pathways researchgate.netnih.govnih.gov |
Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.
Computational Approaches for Synergy Quantification in Combination Therapies
Assessing the interaction between this compound and other therapeutic agents requires computational approaches to quantify synergy. Synergy occurs when the combined effect of two or more agents is greater than the sum of their individual effects. Various computational frameworks exist to estimate the synergistic effect of drug combinations nih.gov.
In studies investigating this compound in combination with standard cytotoxics in PDAC organoids, computational methods were used to determine drug sensitivity at various dose combinations and assess potential synergy researchgate.netnih.govnih.gov. This compound combined with agents such as gemcitabine, irinotecan, 5FU, oxaliplatin, and paclitaxel demonstrated synergistic effects in hPDOs researchgate.netnih.govnih.gov. Computational synergy quantification methods, such as those based on dose-response matrix analysis, are employed to calculate synergy scores (e.g., Bliss independence, Loewe additivity) that indicate the degree of synergy, additivity, or antagonism. While specific computational models used for synergy quantification of this compound combinations are not detailed in the provided snippets, the finding that this compound exhibited synergistic effects with multiple standard cytotoxics highlights the application of these computational techniques in this compound research researchgate.netnih.govnih.gov. Accurate quantification of synergy is crucial for identifying promising drug combinations for further investigation.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the binding interactions between a small molecule (ligand), such as this compound, and its target macromolecule, typically a protein openaccessjournals.commdpi.comscielo.br. These methods provide atomic-level insights into how a ligand binds to its target, the stability of the complex, and the conformational changes involved plos.orgfrontiersin.org.
Molecular docking predicts the preferred binding orientation and affinity of this compound within the active site of its known or predicted targets openaccessjournals.commdpi.com. This compound is described as a dual inhibitor targeting glycogen (B147801) synthase kinase 3 beta (GSK-3β) and histone deacetylase (HDAC) nih.govhilarispublisher.com. Molecular docking simulations could be used to model the binding of this compound to the active sites of GSK-3β and various HDAC isoforms, predicting binding poses and estimating binding affinities. While the search results confirm this compound's targets nih.govhilarispublisher.com, specific details or data tables from molecular docking studies of this compound are not provided. However, the application of molecular docking in drug discovery is well-established for identifying potential binding sites and optimizing ligand structures openaccessjournals.complos.org.
Molecular dynamics simulations extend docking by simulating the dynamic behavior of the ligand-target complex over time under physiological conditions scielo.brplos.org. This provides information on the stability of the binding pose, the flexibility of the protein and ligand, and the strength of interactions like hydrogen bonds plos.orgnih.gov. MD simulations can refine docking results and offer a more realistic picture of the binding event mdpi.com. For this compound, MD simulations could be used to assess the stability of its binding to GSK-3β and HDACs, analyze the duration and strength of key interactions, and explore potential conformational changes upon binding. While the search results discuss the general application of MD simulations in studying protein-ligand complexes scielo.brplos.orgfrontiersin.org, specific MD simulation data for this compound are not presented. The integration of molecular docking and dynamics simulations provides a powerful computational framework for understanding the molecular basis of this compound's activity and guiding the design of potentially more effective analogs.
Structure Activity Relationship Sar and Rational Molecular Design of Metavert Analogues
Identification of Pharmacophore Features Critical for Dual Inhibition
The design of Metavert was strategically based on the known chemical structures and activities of existing inhibitors for GSK3-β and HDACs. Specifically, this compound was conceived by incorporating active pharmacophore features derived from Saha (a known HDAC inhibitor) and Tideglusib (a known GSK3-β inhibitor). cenmed.com A pharmacophore represents the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger or block its biological response. ebiohippo.com
For dual inhibition, identifying the critical pharmacophore features involves understanding the key interactions required for binding and inhibiting each target enzyme independently, and then designing a single molecule that can effectively present these features to both targets simultaneously or sequentially. In the case of this compound, the rational design process aimed to combine the structural elements responsible for HDAC inhibition, likely related to features present in Saha, with those crucial for GSK3-β inhibition, drawing from the characteristics of Tideglusib. cenmed.com This approach allows for the development of a single agent capable of interfering with multiple pathways, potentially offering advantages in overcoming complex and redundant signaling observed in diseases like cancer. wikidata.org
Iterative Design and Synthesis Strategies for Optimized Derivatives
The development of a lead compound like this compound typically involves an iterative process of design, synthesis, and biological evaluation. labsolu.caxenbase.orgtci-chemical-trading.com Following the initial rational design based on the pharmacophore features of Saha and Tideglusib, the synthesis of this compound was undertaken. cenmed.com Medicinal chemistry optimization focuses on refining chemical structures to improve the drug-like properties of a lead compound. labsolu.ca
While specific details on the iterative design and synthesis of this compound analogues are not extensively detailed in the provided information, the general strategies for optimizing lead compounds include direct chemical manipulation of functional groups, structure-activity relationship-directed optimization, and pharmacophore-oriented molecular design. tci-chemical-trading.com These strategies involve synthesizing a series of related compounds (analogues) with small structural variations and evaluating their biological activity to understand how changes in structure impact potency, selectivity, and other relevant properties. mybiosource.com This iterative cycle of synthesis and testing allows researchers to identify structural modifications that enhance the desired dual inhibitory activity and potentially improve pharmacokinetic properties. labsolu.caxenbase.orgtci-chemical-trading.com Techniques such as R-group analysis and matched molecular pair analysis are commonly used in SAR studies to visualize and understand the impact of structural variations on compound properties, guiding the design of subsequent analogues.
Computational Approaches in Guiding this compound Lead Optimization
Computational approaches play a pivotal role in modern drug discovery and lead optimization, offering valuable tools to predict and understand the interactions between small molecules and their biological targets. labsolu.catci-chemical-trading.com In the context of optimizing a dual inhibitor like this compound, computational methods can provide insights that guide the design and prioritization of analogues for synthesis and testing.
Relevant computational techniques include molecular docking, which predicts the binding orientation and affinity of a ligand to a protein target, and quantitative structure-activity relationship (QSAR) modeling, which builds mathematical models correlating chemical structure with biological activity. labsolu.caxenbase.orgtci-chemical-trading.com Pharmacophore modeling, as discussed earlier, is also a computational approach used to identify the essential features for activity and can guide the design of new molecules. Virtual screening, often employing docking or pharmacophore models, allows for the rapid evaluation of large libraries of compounds in silico to identify potential candidates with desired properties. xenbase.org
Theoretical Pharmacology and Systems Biology Perspectives on Metavert
Systems-Level Modeling of Biological Networks Perturbed by Metavert
Systems biology provides a framework for understanding how perturbations, such as the introduction of a chemical compound like this compound, can affect the dynamics and behavior of biological networks. These networks include protein-protein interactions, metabolic pathways, gene regulatory networks, and signaling cascades github.ioethz.ch. Modeling the effects of this compound on these networks can help predict downstream consequences and identify key nodes or pathways that are particularly sensitive to its presence.
While specific detailed research findings on this compound's perturbation of biological networks are not extensively available in the immediate search results, the general principles of systems biology modeling apply. These models can integrate various types of biological data, such as gene expression profiles, protein abundance data, and known interaction pathways, to create a comprehensive picture of how a compound might influence a system nih.govscispace.com. For instance, a systems biology model might predict that this compound's interaction with a particular protein could lead to altered expression of a set of genes or a shift in metabolic flux nih.govresearchgate.net.
Data tables in this context would typically present predicted changes in the activity or concentration of network components upon this compound exposure, based on the model simulations.
Computational Pharmacology for Predictive Target Deconvolution
Computational pharmacology plays a crucial role in predicting the potential targets of a compound like this compound, a process known as target deconvolution nih.govnih.gov. This is particularly important for understanding both intended on-target effects and potential off-target interactions that could contribute to polypharmacology or unintended consequences plos.orgfrontiersin.orgplos.org.
Various computational methods are employed for target prediction, including:
Structure-based methods: These involve docking the 3D structure of this compound into the binding sites of known protein targets to predict binding affinity and likelihood of interaction nih.govplos.org.
Ligand-based methods: These rely on the principle that similar compounds tend to bind to similar targets. By comparing the chemical structure of this compound to compounds with known targets, potential interactions can be inferred nih.gov.
Network-based methods: These leverage the relationships within biological networks to predict targets based on a compound's known interactions or its effects on network components nih.govresearchgate.net.
Genomic expression similarity: Changes in gene expression induced by a compound can be used to infer its targets by comparing these changes to those induced by compounds with known targets plos.org.
Computational approaches can predict both primary and secondary pharmacological activities frontiersin.org. For example, a computational analysis might predict that this compound has a high probability of binding to a specific enzyme, and also identify other proteins with similar binding sites or that are functionally related within a network researchgate.net.
Data tables in computational pharmacology studies of this compound could show predicted binding affinities (e.g., in terms of scoring functions from docking studies), similarity scores to known ligands of specific targets, or a ranked list of predicted targets with associated confidence scores.
Application of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization
In the context of this compound, AI and ML could be used for:
Virtual screening: Rapidly sifting through large libraries of compounds (or designing novel ones) to identify those with structural similarity to this compound or predicted to interact with the same targets gubra.dkmodernvivo.com.
Predictive modeling: Building models to predict various properties of this compound or its analogs, such as target binding affinity, potential off-target interactions, or effects on specific biological pathways, based on its chemical structure and existing biological data gubra.dkmdpi.commednexus.orgopenreview.net.
De novo design: Using generative AI models to design novel compounds with similar desirable properties to this compound but potentially improved characteristics gubra.dk.
Optimization of molecular structure: Applying ML algorithms to suggest modifications to the structure of this compound to enhance its potency, selectivity, or other pharmacological properties gubra.dk.
AI/ML models can learn from vast datasets of biological and chemical information to identify complex patterns that are not immediately apparent through traditional methods mdpi.com. For instance, a machine learning model trained on data from drug-target interactions might predict the binding affinity of this compound to a novel target with high accuracy openreview.netnih.gov.
Future Research Directions and Emerging Opportunities for Metavert
Identification of Novel Molecular Targets and Off-Target Interactions
While Metavert is characterized as a dual inhibitor of GSK3B and HDACs, a comprehensive understanding of its complete molecular interaction profile is crucial for future development. Future research should aim to identify any novel molecular targets beyond the known GSK3B and HDACs that contribute to this compound's observed biological effects. The current understanding indicates this compound influences pathways related to cell proliferation, apoptosis, epithelial-mesenchymal transition (EMT), and drug resistance. wikipedia.orgwikipedia.orgwikipedia.orgfishersci.dkwikipedia.org It has also been shown to impact the tumor microenvironment by decreasing tumor infiltration by tumor-associated macrophages and reducing blood levels of cytokines in preclinical models. wikipedia.orgfishersci.dk
Further studies are needed to fully elucidate the downstream consequences of simultaneous GSK3B and HDAC inhibition and to determine if this compound directly interacts with other proteins or pathways that contribute to these broader effects. Identifying potential off-target interactions is also a critical research direction to understand the compound's selectivity and potential for unintended biological consequences, which can inform future drug design and optimization efforts. Research into transcriptional signatures associated with sensitivity to this compound has already pointed towards the involvement of mRNA splicing, DNA repair, and TP53 pathways, suggesting areas for deeper investigation into the molecular network modulated by this compound. wikipedia.orghiv.govlabsolu.ca
Development and Application of Advanced Chemical Biology Tools for Deeper Mechanistic Insights
Advancements in chemical biology tools offer significant opportunities to gain deeper mechanistic insights into how this compound exerts its effects at a molecular level. While initial studies utilized techniques like surface plasmon resonance to confirm binding to GSK3B and HDACs, future research can employ more sophisticated tools. wikipedia.org
The application of advanced chemical proteomics techniques, for instance, could enable unbiased identification of all proteins that directly bind to this compound in a cellular context. This would help confirm known targets and uncover novel ones. Furthermore, the development and application of activity-based probes for GSK3B and specific HDAC isoforms in the presence and absence of this compound could provide dynamic information about target engagement and enzyme activity modulation in living cells or even in vivo. Techniques like Bioorthogonal Noncanonical Amino acid Tagging (BONCAT) or Sortase-mediated ligation, combined with mass spectrometry, could be used to study how this compound affects protein synthesis, degradation, or localization, particularly for proteins involved in the pathways it influences (e.g., EMT, apoptosis). The use of genetically encoded sensors or biosensors responsive to GSK3B or HDAC activity could allow for real-time monitoring of pathway modulation by this compound.
Studies utilizing patient-derived organoids (hPDOs) have already demonstrated the value of ex vivo models for characterizing this compound's effectiveness and exploring associated transcriptional signatures. wikipedia.orghiv.govlabsolu.ca Integrating advanced chemical biology tools with such complex biological models will be crucial for translating findings from simplified systems to more clinically relevant contexts.
Expansion of this compound's Therapeutic Potential in Other Disease Contexts
This compound's preclinical success has been predominantly demonstrated in pancreatic cancer. wikipedia.orgwikipedia.orgwikipedia.orgfishersci.dknih.govwikipedia.orghiv.govlabsolu.ca However, given that its targets, GSK3B and HDACs, are involved in a wide range of cellular processes implicated in various diseases, there is significant potential to explore this compound's therapeutic utility in other contexts.
GSK3B and HDACs play roles in the pathogenesis of various cancers beyond PDAC, including those involving aberrant cell proliferation, survival, and metastasis. For example, GSK3B has been implicated in triple-negative breast cancer and colon cancer, particularly through its influence on EMT. wikipedia.org Investigating this compound's efficacy in preclinical models of other solid tumors where these pathways are dysregulated represents a logical next step.
Beyond oncology, GSK3B and HDACs are involved in neurological disorders, inflammatory conditions, and other diseases. While the primary focus for this compound has been cancer, future research could explore its potential in these areas, provided that the specific roles of GSK3B and HDACs in those pathologies suggest a therapeutic window for dual inhibition. This would require careful preclinical investigation to assess efficacy and specificity in relevant disease models.
Methodological Innovations in 'Omics' and Computational Biology to Accelerate this compound Research
The application of advanced 'omics' technologies and computational biology is essential for accelerating the understanding and development of this compound. 'Omics' approaches, such as transcriptomics (RNASeq), genomics (whole exome sequencing), proteomics, and metabolomics, can provide a global view of the biological changes induced by this compound. Studies have already utilized RNASeq and whole exome sequencing to characterize hPDOs and identify transcriptional signatures correlated with this compound sensitivity. wikipedia.orghiv.gov
Future research can leverage single-cell 'omics' technologies to understand the heterogeneous responses to this compound at the individual cell level within a tumor or tissue microenvironment. This can help identify specific cell populations that are sensitive or resistant to treatment and uncover the underlying molecular mechanisms.
Computational biology plays a vital role in analyzing the vast datasets generated by 'omics' experiments. This includes bioinformatics pipelines for data processing, statistical analysis to identify significant changes, and network analysis to understand perturbed pathways and interactions. americanelements.comguidetopharmacology.orgnih.govmacsenlab.com Advanced computational modeling can be used to integrate data from multiple 'omics' layers and predict drug response, identify biomarkers of sensitivity or resistance, and simulate the effects of this compound on complex biological systems. americanelements.comguidetopharmacology.orgmacsenlab.comfishersci.ca Machine learning and artificial intelligence algorithms can be applied to 'omics' data to identify complex patterns associated with therapeutic response or to predict potential off-target effects. fishersci.sewikipedia.orgmims.comciteab.comnih.gov The development of robust computational tools for analyzing complex datasets, including those from combination therapies and diverse disease models, will be critical for maximizing the insights gained from experimental studies and guiding future research directions for this compound.
Q & A
Basic Research Questions
Q. What experimental models are most appropriate for evaluating Metavert’s efficacy in pancreatic cancer research?
- Answer: Preclinical studies commonly employ KPC mice (genetically engineered to develop pancreatic ductal adenocarcinoma, PDAC) and syngeneic tumor-bearing mice. These models allow assessment of tumor growth, metastasis, and survival rates. Cell lines such as BxPC3 , MIA PaCa-2 , and HPAF-II are used for in vitro assays to measure dose-dependent cytotoxicity, epithelial-mesenchymal transition (EMT), and stemness markers. For reproducibility, ensure tumor inoculation protocols, dosing schedules (e.g., this compound administered at 10–50 mg/kg), and endpoints (e.g., survival time, cytokine levels) are standardized .
Q. How does this compound’s dual inhibition of GSK3β and HDACs contribute to its therapeutic effects?
- Answer: this compound’s inhibition of GSK3β disrupts Wnt/β-catenin signaling, reducing cancer cell proliferation and stemness. Simultaneous HDAC inhibition alters chromatin structure, promoting apoptosis and sensitizing cells to radiation/chemotherapy. Methodologically, validate these mechanisms via:
- Western blotting for β-catenin and acetylated histone H3.
- RNA-seq to identify downstream targets (e.g., EMT-related genes).
- Co-treatment with pathway-specific inhibitors to isolate synergistic effects .
Q. What metrics should be prioritized when assessing this compound’s impact on tumor microenvironment modulation?
- Answer: Key metrics include:
- Tumor-associated macrophage (TAM) infiltration : Quantify via flow cytometry (e.g., CD68+/CD206+ markers).
- Blood cytokine levels : Use ELISA to measure IL-6, TNF-α, and TGF-β.
- Fibrosis reduction : Histopathology (Masson’s trichrome staining) to evaluate pancreatic stroma .
Advanced Research Questions
Q. How can researchers analyze synergistic effects when combining this compound with chemotherapy agents like gemcitabine or paclitaxel?
- Answer:
- Experimental Design : Use a factorial design (e.g., 2x2 matrix: this compound ± gemcitabine) in PDAC cell lines and murine models.
- Data Analysis : Calculate combination indices (CI) using the Chou-Talalay method. For in vivo studies, compare median survival (e.g., this compound + gemcitabine increased survival by ~50% vs. monotherapy in mice ).
- Mechanistic Validation : Assess DNA fragmentation (TUNEL assay) and glucose metabolism (Seahorse analysis) to confirm enhanced cytotoxicity .
Q. What methodologies address contradictions in this compound’s efficacy across resistant vs. non-resistant PDAC cell lines?
- Answer:
- Resistance Profiling : Establish gemcitabine-resistant sublines (e.g., MIA PaCa-2R) via chronic exposure. Compare IC50 values and ABC transporter expression (e.g., ABCG2).
- Transcriptomic Analysis : Perform RNA-seq to identify resistance-associated pathways (e.g., NF-κB).
- Functional Rescue : CRISPR knockout of resistance genes (e.g., GSK3β mutants) to test this compound’s dependency .
Q. How should meta-analyses be structured to evaluate this compound’s translational potential across preclinical studies?
- Answer:
- Inclusion Criteria : Select studies reporting survival rates, tumor volume, and metastasis in PDAC models. Exclude non-peer-reviewed or non-dosage-controlled data.
- Data Standardization : Normalize survival metrics (e.g., hazard ratios) and tumor response (e.g., % inhibition vs. control).
- Bias Mitigation : Use funnel plots and Egger’s test to assess publication bias. Tools like RevMan or R’s
metaforpackage can model heterogeneity .
Methodological Best Practices
Q. What protocols ensure reproducibility in this compound-related data collection and documentation?
- Answer:
- Metadata Standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Document cell line authentication, dosing regimens, and statistical tests (e.g., ANOVA with Tukey post-hoc).
- Data Repositories : Use platforms like Figshare or Zenodo, embedding DOI-linked metadata (e.g., experimental conditions, funding sources).
- Ethical Reporting : Disclose conflicts of interest and animal welfare compliance (e.g., IACUC protocols) .
Q. How should researchers design experiments to validate this compound’s impact on cancer stem cells (CSCs)?
- Answer:
- Sphere Formation Assays : Culture PDAC cells in serum-free media to enrich CSCs. Treat with this compound and quantify sphere size/number.
- Flow Cytometry : Sort ALDH+ or CD44+/CD24+ populations pre/post-treatment.
- In Vivo Limiting Dilution : Transplant sorted cells into mice to assess tumor-initiating capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
